molecular formula C8H13NO3 B13458368 4-(Morpholin-4-yl)-4-oxobutanal

4-(Morpholin-4-yl)-4-oxobutanal

Cat. No.: B13458368
M. Wt: 171.19 g/mol
InChI Key: KYYWIRBBZQZZOF-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)-4-oxobutanal is an organic compound that features a morpholine ring attached to a butanal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)-4-oxobutanal typically involves the reaction of morpholine with a suitable aldehyde or ketone. One common method is the reaction of morpholine with succinic anhydride, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)-4-oxobutanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted morpholine derivatives .

Scientific Research Applications

4-(Morpholin-4-yl)-4-oxobutanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)-4-oxobutanal involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Morpholin-4-yl)-4-oxobutanal is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

4-morpholin-4-yl-4-oxobutanal

InChI

InChI=1S/C8H13NO3/c10-5-1-2-8(11)9-3-6-12-7-4-9/h5H,1-4,6-7H2

InChI Key

KYYWIRBBZQZZOF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCC=O

Origin of Product

United States

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